molecular formula C16H21NO5 B1373909 (R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine CAS No. 222987-19-1

(R)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

Cat. No.: B1373909
CAS No.: 222987-19-1
M. Wt: 307.34 g/mol
InChI Key: SXRIFGDPTJFUDM-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxy-phenoxy group

Scientific Research Applications

®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The catalytic activity of Por-CuCo2O4 was evaluated by the chromogenic substrate 3,3′,5,5′-tetramethylbenzidine (TMB) with the aid of H2O2, which exhibited a visual blue change with an absorption maximum at 652 nm for only 10 s . The peroxidase-like behaviors of Por-CuCo2O4 conformed to the Michaelis-Menten equation .

Future Directions

The photocatalytic performance study shows that the self-assemblies of the three porphyrin derivatives have stronger photocatalytic performance than their monomers . This suggests potential future directions in enhancing photocatalytic performance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine typically involves the following steps:

    Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Carboxy-Phenoxy Group: The carboxy-phenoxy group is introduced through a nucleophilic substitution reaction. This can be done by reacting the Boc-protected pyrrolidine with a suitable phenol derivative, such as 3-bromobenzoic acid, under basic conditions.

Industrial Production Methods

Industrial production of ®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The carboxy-phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The carboxy group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Free amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Boc-3-(3-hydroxy-phenoxy)-pyrrolidine
  • ®-1-Boc-3-(3-methoxy-phenoxy)-pyrrolidine
  • ®-1-Boc-3-(3-nitro-phenoxy)-pyrrolidine

Uniqueness

®-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is unique due to the presence of the carboxy-phenoxy group, which imparts specific chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents, such as hydroxy, methoxy, or nitro groups, which may have different reactivity and applications.

Properties

IUPAC Name

3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRIFGDPTJFUDM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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